3-Methoxyisonicotinaldehyde CAS number and properties
3-Methoxyisonicotinaldehyde CAS number and properties
An In-Depth Technical Guide to 3-Methoxyisonicotinaldehyde
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Methoxyisonicotinaldehyde, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its physicochemical properties, synthesis, chemical reactivity, and safe handling protocols. Furthermore, it explores its potential applications in drug discovery and provides insights into its spectroscopic characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique chemical attributes of this compound.
Introduction and Chemical Identity
3-Methoxyisonicotinaldehyde, systematically named 3-Methoxypyridine-4-carboxaldehyde, is a substituted pyridine derivative characterized by a methoxy group at the 3-position and an aldehyde at the 4-position of the pyridine ring.[1] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceutical and materials science. The electron-donating methoxy group and the electron-withdrawing aldehyde group on the pyridine scaffold create a molecule with diverse potential for chemical transformations.
Physicochemical Properties
The fundamental physicochemical properties of 3-Methoxyisonicotinaldehyde are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Source(s) |
| CAS Number | 1849-52-1 | [1][2][3][4] |
| Molecular Formula | C₇H₇NO₂ | [1][2] |
| Molecular Weight | 137.14 g/mol | [1][2] |
| Appearance | Yellow to brown solid | [2] |
| Melting Point | 36-37 °C | [2] |
| Boiling Point | 80 °C at 1 Torr | [2] |
| Density (Predicted) | 1.159 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 2.86 ± 0.10 | [2] |
Synthesis and Mechanistic Insights
A common and effective method for the synthesis of 3-Methoxyisonicotinaldehyde is the oxidation of the corresponding alcohol, (3-methoxypyridin-4-yl)methanol.[2] This transformation is a cornerstone of organic synthesis, and the choice of oxidant is critical to achieving high yield and purity.
Experimental Protocol: Oxidation of (3-methoxypyridin-4-yl)methanol
This protocol is based on a literature procedure and outlines the steps for the synthesis of 3-Methoxyisonicotinaldehyde.[2]
Step 1: Reaction Setup
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To a solution of (3-methoxypyridin-4-yl)methanol (270 mg) in ethyl acetate (10 mL), add manganese dioxide (843 mg).
Rationale: Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for the conversion of primary alcohols to aldehydes. Its insolubility in the reaction medium facilitates a heterogeneous reaction, which simplifies the workup process as the excess reagent and the manganese byproducts can be removed by simple filtration.
Step 2: Reaction Execution
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Heat the reaction mixture to reflux for 2 hours.
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Add an additional portion of manganese dioxide (167 mg) to the reaction and continue to reflux for another hour.
Rationale: The addition of a second portion of the oxidant helps to drive the reaction to completion, ensuring that all of the starting alcohol is consumed.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the insoluble manganese dioxide.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the resulting residue by silica gel column chromatography (eluent: hexane/ethyl acetate = 1:1 → 0:1) to yield 3-Methoxyisonicotinaldehyde as a white solid (190 mg).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-Methoxyisonicotinaldehyde.
Chemical Reactivity and Handling
The reactivity of 3-Methoxyisonicotinaldehyde is primarily dictated by the aldehyde functional group and the substituted pyridine ring. The aldehyde can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form imines or other C-C bond-forming reactions. The pyridine ring, being electron-deficient, can be susceptible to nucleophilic aromatic substitution under certain conditions.
Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of 3-Methoxyisonicotinaldehyde and to ensure laboratory safety.
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Storage: The compound should be stored in an inert atmosphere (e.g., under nitrogen or argon) and kept in a freezer at temperatures below -20°C to prevent degradation.[2]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[5] Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[6] Avoid contact with skin and eyes.[6]
-
Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents, as they can react exothermically with the aldehyde.
Applications in Research and Drug Development
While specific applications of 3-Methoxyisonicotinaldehyde are not extensively documented, its structural motifs are present in many biologically active compounds. The isonicotinaldehyde framework is a known scaffold in medicinal chemistry. For instance, derivatives of isonicotinaldehyde have been investigated for their ability to allosterically modulate the oxygen affinity of hemoglobin.[7] Additionally, pyridinecarboxaldehydes are precursors to Schiff base ligands that can form coordination complexes with metals, exhibiting antimicrobial properties.[7]
The presence of the aldehyde group in 3-Methoxyisonicotinaldehyde makes it a prime candidate for use in multicomponent reactions, which are powerful tools in drug discovery for rapidly generating libraries of complex molecules.[8][9] The methoxy and aldehyde functionalities can be further modified to explore structure-activity relationships in the development of novel therapeutic agents.
Spectroscopic Characterization (Predicted)
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¹H NMR: The spectrum would be expected to show a singlet for the aldehyde proton (CHO) at a downfield chemical shift, typically between δ 9-10 ppm. The aromatic protons on the pyridine ring would appear in the aromatic region (δ 7-9 ppm), and a singlet for the methoxy group (OCH₃) would be observed around δ 3-4 ppm.
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¹³C NMR: The carbonyl carbon of the aldehyde would exhibit a characteristic signal in the downfield region of the spectrum, around δ 190-200 ppm.[10] The carbons of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm), and the methoxy carbon would appear around δ 55-60 ppm.
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IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde would be prominent in the region of 1680-1715 cm⁻¹.[10] C-H stretching vibrations for the aldehyde proton may also be observed around 2720 cm⁻¹.[10]
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Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound (137.14). Common fragmentation patterns for aldehydes include the loss of the formyl radical (CHO) or alpha-cleavage.[10]
Conclusion
3-Methoxyisonicotinaldehyde is a versatile heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the development of novel compounds with potential biological activity. Further exploration of its reactivity and applications is warranted and promises to yield valuable insights for the scientific community.
References
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Ivy Fine Chemicals. 3-METHOXYISONICOTINALDEHYDE [CAS: 1849-52-1]. [Link]
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GHS 11 (Rev.11) SDS. CAS: 72716-87-1 Name: 2-Methoxyisonicotinaldehyde. [Link]
-
MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]
-
RSC Publishing. Modern advances in heterocyclic chemistry in drug discovery. [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
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